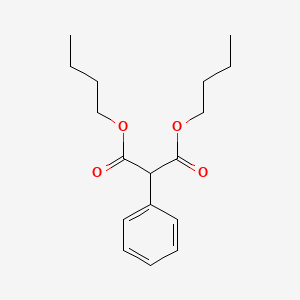

Dibutyl phenylpropanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dibutyl phenylpropanedioate is an organic compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a slight aromatic odor and is insoluble in water but soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibutyl phenylpropanedioate is typically synthesized through the esterification reaction between phthalic anhydride and n-butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:

Phthalic anhydride+2n-butanol→Dibutyl phenylpropanedioate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and n-butanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the esterification process is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutyl phenylpropanedioate undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and n-butanol.

Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.

Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.

Major Products Formed

Hydrolysis: Phthalic acid and n-butanol.

Oxidation: Phthalic acid and other oxidation products.

Wissenschaftliche Forschungsanwendungen

Dibutyl phenylpropanedioate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.

Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Investigated for its potential toxicological effects and its impact on human health.

Industry: Widely used in the manufacturing of consumer products, including toys, food packaging, and medical devices.

Wirkmechanismus

The mechanism of action of dibutyl phenylpropanedioate involves its ability to interact with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It has been shown to bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), and can induce apoptosis and neurotoxicity in neuronal cells. The compound can also penetrate biological barriers, such as the blood-brain barrier and the blood-testis barrier, leading to potential toxic effects on reproductive and neurological health.

Vergleich Mit ähnlichen Verbindungen

Dibutyl phenylpropanedioate is similar to other phthalates, such as:

- Diethyl phthalate (DEP)

- Diisobutyl phthalate (DIBP)

- Butyl benzyl phthalate (BBP)

- Di-n-octyl phthalate (DnOP)

- Di-2-ethylhexyl phthalate (DEHP)

Uniqueness

What sets this compound apart from other phthalates is its specific chemical structure, which imparts unique properties such as lower volatility and higher plasticizing efficiency. This makes it particularly useful in applications where long-term flexibility and durability are required.

Eigenschaften

CAS-Nummer |

65300-48-3 |

|---|---|

Molekularformel |

C17H24O4 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

dibutyl 2-phenylpropanedioate |

InChI |

InChI=1S/C17H24O4/c1-3-5-12-20-16(18)15(14-10-8-7-9-11-14)17(19)21-13-6-4-2/h7-11,15H,3-6,12-13H2,1-2H3 |

InChI-Schlüssel |

PWPXGJXZBFVVEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C(C1=CC=CC=C1)C(=O)OCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)

![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)

![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)

![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)

![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)

![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)